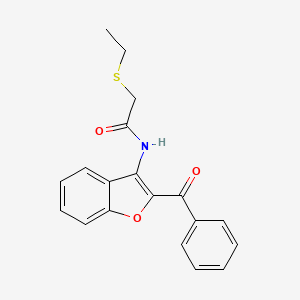

N-(2-Benzoyl-1-benzofuran-3-yl)-2-ethylsulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-Benzoyl-1-benzofuran-3-yl)acetamide” is a chemical compound with the linear formula C17H13NO3 . It has a molecular weight of 279.298 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

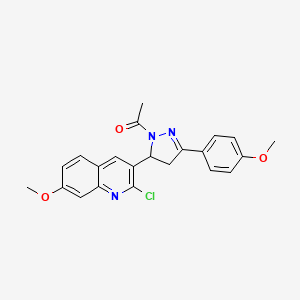

Molecular Structure Analysis

The molecular structure of “N-(2-Benzoyl-1-benzofuran-3-yl)acetamide” is represented by the linear formula C17H13NO3 . For a more detailed analysis of the molecular structure, you may need to refer to the compound’s crystallographic data or conduct spectroscopic studies.Physical And Chemical Properties Analysis

“N-(2-Benzoyl-1-benzofuran-3-yl)acetamide” has a molecular weight of 279.298 . For a comprehensive analysis of its physical and chemical properties, further experimental studies would be required.Scientific Research Applications

Antifolate Drug Design

- A classical antifolate compound demonstrated potent inhibition of human dihydrofolate reductase (DHFR) and significant antitumor activity, indicating the potential of benzofuran derivatives in cancer therapy (Gangjee et al., 2007).

Anticonvulsant Agent Synthesis

- Benzofuran-acetamide scaffolds were synthesized and evaluated as potential anticonvulsant agents, showing efficacy in preventing seizure spread in a maximal electroshock induced seizures model in mice (Shakya et al., 2016).

Thymidylate Synthase Inhibition

- A dideazatetrahydrofolate analogue lacking a chiral center at C-6 was found to be an antitumor agent with its primary action at thymidylate synthase rather than purine synthesis, suggesting a new direction for antitumor drug development (Taylor et al., 1992).

Analgesic Activity

- Substituted 1-benzofurans and 1-benzothiophenes exhibited considerable analgesic activity, opening avenues for new pain management options (Rádl et al., 2000).

Synthetic Methodology for Benzofuran Scaffolds

- The construction of benzofuran-3(2H)-one scaffolds with a quaternary center was achieved via Rh/Co relay catalyzed C-H functionalization/annulation, demonstrating an efficient method for synthesizing complex benzofuran derivatives (Yuan et al., 2019).

properties

IUPAC Name |

N-(2-benzoyl-1-benzofuran-3-yl)-2-ethylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3S/c1-2-24-12-16(21)20-17-14-10-6-7-11-15(14)23-19(17)18(22)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGMVULUQSNUCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Benzoyl-1-benzofuran-3-yl)-2-ethylsulfanylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2444348.png)

![3-{[(4-fluoro-3-oxo-1-phenyl-1,3-dihydro-2H-inden-2-yliden)methyl]amino}benzenecarbonitrile](/img/structure/B2444354.png)

![[4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2444363.png)